An In-depth Technical Guide to (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid
An In-depth Technical Guide to (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a valuable reagent in organic synthesis and potentially in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 870779-01-4 | [1] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |
| Molecular Weight | 246.04 g/mol | [1] |
| Appearance | White to off-white solid (typical for phenylboronic acids) | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[2] | General knowledge |
| Stability | Store at -20°C for maximum stability.[1] Boronic acids, in general, can be sensitive to heat and may undergo dehydration. | [1] |
Synthesis and Preparation
A specific, detailed experimental protocol for the synthesis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is not widely published. However, a general and common method for preparing similar 2-(benzyloxy)phenylboronic acid derivatives involves a two-step process starting from a corresponding bromo- or iodo-substituted phenol. This process typically includes an etherification followed by a borylation reaction.
Illustrative Synthesis Workflow
Caption: General synthesis workflow for 2-(benzyloxy)phenylboronic acid derivatives.
General Experimental Protocol for Synthesis
Step 1: Williamson Ether Synthesis
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To a solution of 2-bromophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
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Add 4-fluorobenzyl bromide to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product, 1-bromo-2-((4-fluorobenzyl)oxy)benzene, by column chromatography.
Step 2: Borylation
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Dissolve the purified 1-bromo-2-((4-fluorobenzyl)oxy)benzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to a low temperature (typically -78 °C).
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Slowly add a solution of n-butyllithium in hexanes.
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After stirring for a period, add triisopropyl borate dropwise at the same low temperature.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid can be purified by recrystallization or column chromatography.
Reactivity and Applications in Organic Synthesis
(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[4]
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
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In a reaction vessel, combine (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
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Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and add water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Potential Applications in Medicinal Chemistry and Drug Development
While no specific biological activities for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid have been reported, the structural motifs present in the molecule suggest potential utility in medicinal chemistry.
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Boronic Acids in Drug Design : Boronic acids are a class of compounds with diverse biological activities, including roles as enzyme inhibitors.[5] Their ability to form reversible covalent bonds with diols is a key feature exploited in the design of sensors and therapeutic agents.[6]
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Fluorinated Pharmaceuticals : The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7][8] The presence of the fluorobenzyl group in this molecule could therefore be advantageous for developing new therapeutic agents.
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Building Block for Complex Molecules : As a versatile coupling partner in Suzuki-Miyaura reactions, this compound can be used to synthesize more complex molecules with potential biological relevance. The biaryl structures formed are common scaffolds in many pharmaceuticals.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activity of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid or its involvement in any signaling pathways. Further research would be required to elucidate any potential pharmacological effects.
Conclusion
(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable synthetic intermediate, particularly for the construction of complex aromatic compounds through Suzuki-Miyaura cross-coupling reactions. While specific data on its physical properties and biological activity are limited, its structural features suggest potential for applications in medicinal chemistry and drug discovery. The general protocols provided herein for its synthesis and use in coupling reactions can serve as a foundation for further research and development.
References
- 1. usbio.net [usbio.net]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
